2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-phenylacetamide
Description
2-{5-[(3-Fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-phenylacetamide is a synthetic heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core. This scaffold is substituted at position 5 with a 3-fluorophenylmethyl group and at position 2 with an N-phenylacetamide moiety. The fluorine atom and acetamide group in this compound likely enhance metabolic stability and target binding affinity, though specific pharmacological data for this molecule remain unreported in publicly available literature.
Properties
IUPAC Name |
2-[5-[(3-fluorophenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O2/c26-18-8-6-7-17(13-18)14-29-15-21-24(20-11-4-5-12-22(20)29)28-30(25(21)32)16-23(31)27-19-9-2-1-3-10-19/h1-13,15H,14,16H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVPOEUAIUNXJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CN(C4=CC=CC=C4C3=N2)CC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate quinoline derivatives with hydrazine derivatives, followed by cyclization and functional group modifications. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of reduced pyrazoloquinoline derivatives.
Scientific Research Applications
2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with two structurally related molecules from the provided evidence, focusing on core scaffolds, substituents, and inferred properties.
Structural and Functional Comparison
Key Observations
Core Scaffold Differences: The target compound’s pyrazoloquinoline core is distinct from the indole-thiazolidinone () and tetrahydroquinoxaline () scaffolds. Pyrazoloquinolines are known for planar aromatic systems, enabling π-π stacking in enzyme binding, while thiazolidinones and tetrahydroquinoxalines exhibit conformational flexibility .
Substituent Effects: The 3-fluorophenylmethyl group in the target compound may improve lipophilicity compared to the trifluoromethylphenyl group in . Fluorine substitution generally enhances bioavailability and resistance to oxidative metabolism .
Therapeutic Implications: ’s tetrahydroquinoxaline derivative has demonstrated enzyme inhibitory activity, suggesting that the target compound’s pyrazoloquinoline core could similarly target kinases or proteases. However, empirical validation is required .
Research Findings and Limitations
- Target Compound: No direct pharmacological data are available. Its design aligns with kinase inhibitor templates, but activity must be confirmed experimentally.
- Evidence Compounds: ’s indole-thiazolidinone derivatives have shown moderate activity against Staphylococcus aureus (MIC = 8 µg/mL), though this specific compound’s efficacy is undocumented . ’s tetrahydroquinoxaline analog has a reported IC₅₀ of 120 nM against PDE4B, highlighting the scaffold’s versatility in targeting enzymes .
Biological Activity
2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-phenylacetamide is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The unique structural features of this compound, particularly the presence of both pyrazole and quinoline moieties, contribute to its pharmacological properties.
Chemical Structure and Synthesis
The molecular formula of the compound is C22H20FN3O, and it has a molecular weight of approximately 365.42 g/mol. The synthesis typically involves multi-step organic reactions, starting with the preparation of the core pyrazoloquinoline structure followed by functional group modifications.
Synthetic Route Overview
- Condensation Reaction : Appropriate quinoline derivatives are reacted with hydrazine derivatives.
- Cyclization : The reaction conditions often involve solvents like tetrahydrofuran and catalysts to facilitate cyclization.
- Functional Group Modifications : Further modifications are made to introduce the phenylacetamide moiety.
Pharmacological Properties
Research indicates that compounds within the pyrazoloquinoline class exhibit a broad spectrum of biological activities, including:
- Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, leading to reduced inflammation.
- Antitumor Properties : Studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms.
- Antimicrobial Effects : There is evidence supporting its efficacy against several bacterial strains.
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity of this compound influence various biochemical pathways.
Case Studies
Recent studies have highlighted the biological activity of pyrazole derivatives:
- Inhibition of Cancer Cell Proliferation : A study demonstrated that a related pyrazoloquinoline compound inhibited the growth of breast cancer cells in vitro by inducing cell cycle arrest and apoptosis .
- Antimicrobial Screening : Another research effort screened various pyrazole-containing compounds against bacterial pathogens, revealing significant antimicrobial activity .
Comparative Analysis with Other Pyrazole Derivatives
The following table summarizes the biological activities of selected pyrazole derivatives compared to this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-{5-[(3-fluorophenyl)methyl]-3-oxo-pyrazolo[4,3-c]quinolin-2-yl}-N-phenylacetamide, and how can structural purity be ensured?
- Methodology : Synthesis typically involves multi-step protocols, starting with the preparation of the pyrazoloquinoline core followed by functionalization with fluorophenylmethyl and phenylacetamide groups. Key steps include nucleophilic substitution and condensation reactions under controlled pH and temperature.
- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via -/-NMR (DMSO-d6 solvent) and HRMS. Cross-validate using X-ray crystallography if single crystals are obtainable .
Q. Which analytical techniques are most effective for assessing the stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Use LC-MS to detect degradation products (e.g., hydrolysis of the acetamide group or oxidation of the fluorophenyl moiety). FTIR can monitor functional group integrity .
Q. How can researchers design initial biological activity screens for this compound?
- Assays : Prioritize in vitro assays targeting kinase inhibition (e.g., EGFR, VEGFR) due to structural similarity to pyrazoloquinoline derivatives. Use fluorescence polarization for binding affinity measurements. Include cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., MCF-7, A549) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., divergent IC values across studies)?
- Approach : Systematically compare assay conditions (e.g., ATP concentration in kinase assays, cell passage number). Validate using orthogonal methods (e.g., SPR vs. fluorescence-based binding assays). Perform meta-analysis of published data to identify confounding variables (e.g., solvent DMSO concentration) .
Q. How can computational modeling predict non-covalent interactions between this compound and its putative targets?
- Methods : Employ molecular docking (AutoDock Vina) with homology-modeled protein structures. Validate using MD simulations (AMBER/CHARMM) to assess binding stability. Quantum mechanical calculations (DFT/B3LYP) can elucidate electronic interactions (e.g., π-π stacking with aromatic residues) .
Q. What reaction optimization techniques improve yield in large-scale synthesis while minimizing byproducts?
- Strategies : Use DoE (Design of Experiments) to optimize solvent (e.g., DMF vs. THF), catalyst loading (e.g., Pd/C for coupling steps), and temperature. Implement flow chemistry for exothermic steps to enhance control. Monitor intermediates via inline FTIR .
Q. How does stereochemistry at the pyrazoloquinoline core influence biological activity, and how can enantiomeric purity be maintained?
- Analysis : Synthesize enantiomers via chiral resolution (HPLC with amylose-based columns). Compare activity in cell-based assays to determine stereospecificity. Use circular dichroism (CD) to confirm configuration .
Q. What advanced techniques validate target engagement in cellular environments (e.g., protein degradation or post-translational modification)?
- Tools : Use CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells. Combine with SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) for proteomic profiling of downstream effects .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
